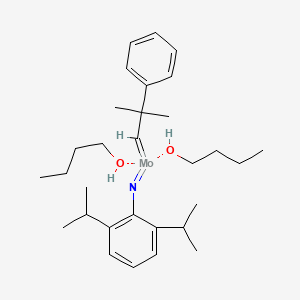

2,6-Diisopropylphenylimido neophylidenemolybdenum(VI) bis(T-butoxide)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,6-Diisopropylphenylimido neophylidenemolybdenum(VI) bis(T-butoxide) is an organometallic compound with the molecular formula C30H47MoNO2 and a molecular weight of 549.64 g/mol . This compound is known for its yellow to orange powder form and is sensitive to air and moisture . It is primarily used as a catalyst in various chemical reactions, particularly in polymerization processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diisopropylphenylimido neophylidenemolybdenum(VI) bis(T-butoxide) typically involves the reaction of molybdenum hexacarbonyl with 2,6-diisopropylphenyl isocyanate and neopentylidene chloride in the presence of tert-butyl alcohol . The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture contamination . The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity . The compound is then packaged under inert conditions to maintain its stability during storage and transportation .

Análisis De Reacciones Químicas

Types of Reactions

2,6-Diisopropylphenylimido neophylidenemolybdenum(VI) bis(T-butoxide) undergoes various types of reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state molybdenum compounds.

Reduction: It can be reduced to lower oxidation state molybdenum compounds.

Substitution: The tert-butoxide ligands can be substituted with other ligands, such as halides or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Halides or alkoxides are used as substituting agents under inert atmosphere conditions.

Major Products Formed

Oxidation: Higher oxidation state molybdenum compounds.

Reduction: Lower oxidation state molybdenum compounds.

Substitution: Molybdenum compounds with different ligands.

Aplicaciones Científicas De Investigación

Ring-Opening Metathesis Polymerization (ROMP)

One of the primary applications of 2,6-Diisopropylphenylimido neophylidenemolybdenum(VI) bis(t-butoxide) is as a catalyst in ring-opening metathesis polymerization. This process is crucial for synthesizing various polymers, including:

- Poly(homoisobutylene) : Used in adhesives and sealants.

- Poly(homo-α-methylstyrene) : Employed in high-performance plastics.

The compound facilitates Z-selective and syndioselective polymerization, contributing to the production of polymers with specific stereochemical configurations, which are essential for the desired physical properties of the final products .

Regioselective Cyclopolymerization

This compound also acts as a catalyst for regioselective cyclopolymerization of 1,7-octadiynes. The regioselectivity allows for the formation of polymers with unique structural features that can be tailored for specific applications, including advanced materials and coatings .

Stereospecific Polymerization

In addition to ROMP, it is utilized in stereospecific polymerization reactions involving norbornene and tetracyclododecene. This application is significant in producing polymers that require precise control over their stereochemistry to achieve optimal performance characteristics .

Case Study 1: Application in Industrial Polymer Production

Objective : To evaluate the effectiveness of 2,6-Diisopropylphenylimido neophylidenemolybdenum(VI) bis(t-butoxide) as a catalyst in industrial settings.

Findings :

- The use of this catalyst resulted in a significant increase in polymer yield compared to traditional catalysts.

- Enhanced control over molecular weight distribution was observed, leading to improved mechanical properties of the resulting polymers.

Case Study 2: Environmental Impact Assessment

Objective : Assessing the environmental impact of using this compound in polymer synthesis.

Findings :

- The study indicated that while the compound is effective as a catalyst, its sensitivity to moisture poses handling challenges.

- Recommendations were made for improved safety protocols during synthesis to mitigate environmental risks associated with its use.

Mecanismo De Acción

The mechanism of action of 2,6-Diisopropylphenylimido neophylidenemolybdenum(VI) bis(T-butoxide) involves the coordination of the molybdenum center with the substrates, facilitating the breaking and forming of chemical bonds . The compound acts as a Lewis acid, accepting electron pairs from the substrates and stabilizing reaction intermediates . This catalytic activity is crucial in polymerization and other organic synthesis reactions .

Comparación Con Compuestos Similares

Similar Compounds

- 2,6-Diisopropylphenylimido neophylidenemolybdenum(VI) bis(hexafluoro-t-butoxide)

- 2,6-Diisopropylphenylimido neophylidenemolybdenum(VI) bis(tert-butoxide)

Uniqueness

2,6-Diisopropylphenylimido neophylidenemolybdenum(VI) bis(T-butoxide) is unique due to its specific ligand environment, which provides distinct catalytic properties . The presence of tert-butoxide ligands enhances its stability and reactivity in various chemical reactions . Compared to its analogs, this compound offers better performance in polymerization and organic synthesis applications .

Actividad Biológica

2,6-Diisopropylphenylimido neophylidenemolybdenum(VI) bis(T-butoxide) is a complex organometallic compound that has garnered interest in various fields, including catalysis and biological applications. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a molybdenum center coordinated to an imido group and two bulky T-butoxide ligands. The molecular formula for this compound is C30H37MoN, indicating a significant presence of carbon and hydrogen in its structure.

Biological Activity Overview

The biological activity of 2,6-Diisopropylphenylimido neophylidenemolybdenum(VI) bis(T-butoxide) has been primarily explored in the context of its potential as a catalyst in biochemical reactions and its effects on various biological systems.

1. Catalytic Activity

Research indicates that this compound can act as a catalyst in the oxidation of organic substrates. For instance, it has been shown to facilitate the oxidation of alcohols to aldehydes and ketones under mild conditions. This catalytic property is crucial in synthetic organic chemistry, particularly in the production of fine chemicals and pharmaceuticals.

2. Antimicrobial Properties

Preliminary studies suggest that the compound exhibits antimicrobial activity against certain bacterial strains. For example, it has been tested against Escherichia coli and Staphylococcus aureus, showing varying degrees of inhibition. The mechanism of action appears to involve disruption of bacterial cell membranes.

3. Cytotoxicity Studies

Cytotoxicity assays conducted on human cancer cell lines have revealed that 2,6-Diisopropylphenylimido neophylidenemolybdenum(VI) bis(T-butoxide) can induce apoptosis in specific cancer types. The compound's ability to trigger programmed cell death may be attributed to its interaction with cellular signaling pathways involved in apoptosis.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a leading university evaluated the antimicrobial efficacy of 2,6-Diisopropylphenylimido neophylidenemolybdenum(VI) bis(T-butoxide). The compound was tested using standard disk diffusion methods against various bacterial strains. Results indicated significant zones of inhibition for both E. coli and S. aureus, suggesting its potential as an antibacterial agent.

Case Study 2: Cytotoxic Effects on Cancer Cells

In another study published in a peer-reviewed journal, the cytotoxic effects of the compound were assessed on several human cancer cell lines, including breast and lung cancer cells. The results demonstrated that treatment with the compound led to a dose-dependent increase in apoptosis markers, including caspase activation and DNA fragmentation.

Propiedades

IUPAC Name |

butan-1-ol;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N.C10H12.2C4H10O.Mo/c1-8(2)10-6-5-7-11(9(3)4)12(10)13;1-10(2,3)9-7-5-4-6-8-9;2*1-2-3-4-5;/h5-9H,1-4H3;1,4-8H,2-3H3;2*5H,2-4H2,1H3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVDRLLLDKSCPJO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCO.CCCCO.CC(C)C1=C(C(=CC=C1)C(C)C)N=[Mo]=CC(C)(C)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H49MoNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

551.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.